![molecular formula C14H10ClFO B177120 2-Chlorobenzyl-4-fluorophenyl ketone CAS No. 150344-44-8](/img/structure/B177120.png)
2-Chlorobenzyl-4-fluorophenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzyl-4-fluorophenyl ketone, also known as this compound, is a useful research compound. Its molecular formula is C14H10ClFO and its molecular weight is 248.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
CBFPK is being investigated for its potential as a therapeutic agent. Preliminary studies suggest it may exhibit:
- Anticancer Activity : Research indicates that CBFPK can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that it induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
- Antimicrobial Properties : Initial assessments suggest that CBFPK may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This potential makes it a candidate for developing new antibiotics.
Organic Synthesis
CBFPK serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex organic molecules. The compound can undergo:
- Electrophilic Substitution Reactions : The presence of the chlorobenzyl and fluorophenyl groups facilitates further modifications, enhancing the compound's reactivity.
- Condensation Reactions : CBFPK can act as an electrophile in condensation reactions, leading to the formation of new carbon-carbon bonds.
Biological Studies
The compound's interaction with biological targets is under investigation:
- Mechanism of Action : Studies are ongoing to elucidate how CBFPK interacts with specific enzymes or receptors, potentially modulating their activity. This could involve inhibition of key metabolic pathways or signal transduction mechanisms.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induction of apoptosis in cancer cells | |
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Modulation of key metabolic enzymes |
Case Study 1: Anticancer Efficacy
In vitro studies on human cancer cell lines demonstrated that treatment with CBFPK resulted in significant antiproliferative effects. The compound exhibited an IC50 value indicative of strong anticancer potential, particularly against breast cancer cells (MCF-7). Mechanistic studies revealed that CBFPK induces DNA damage and activates apoptotic pathways.
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of CBFPK against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Properties
CAS No. |
150344-44-8 |
---|---|
Molecular Formula |
C14H10ClFO |
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C14H10ClFO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 |
InChI Key |
FQYWUMKXPTXGKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)F)Cl |
Synonyms |
2-Chlorobenzyl-4-fluorophenyl ketone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.